(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative with the chemical formula C₄H₉Br₂NO₂ and a molecular weight of 262.93 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the butyric acid chain, which contributes to its unique properties. This compound appears as a white to light yellow crystalline powder and is soluble in water and various organic solvents . It is primarily used in biochemical research, particularly in the synthesis of metalloamino acids and as a reagent in proteomics studies .
There is no documented information regarding a specific mechanism of action for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in biological systems.
As with any research chemical, it is recommended to handle (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide with appropriate safety precautions. Specific hazard information is not available, but general safety guidelines for handling laboratory chemicals should be followed, including:
These reactions make it a versatile compound for synthesizing other biologically active molecules .
The biological activity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is notable in several contexts:
Several methods have been developed for the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide:
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has several applications:
Interaction studies involving (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide focus on its binding affinity and activity with various biological targets:
Several compounds share structural or functional similarities with (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. These include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Gamma-Aminobutyric Acid | Similar backbone | Naturally occurring neurotransmitter |
2-Amino-3-bromobutyric Acid | Bromine substitution at different position | Potentially different biological effects |
4-Bromophenylalanine | Aromatic substitution | Different pharmacological properties |
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unique due to its specific chiral configuration and the positioning of the bromine atom, which influences its biological activity and reactivity compared to other similar compounds. Its potential applications in neuropharmacology and proteomics further distinguish it from more common amino acids and derivatives .
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is pivotal in synthesizing GABA analogs that modulate GABA-AT, an enzyme responsible for GABA catabolism. Inhibiting GABA-AT elevates synaptic GABA levels, offering therapeutic potential for neuropathic pain and epilepsy [3] [4]. For example, bromine substitution at the γ-position allows the introduction of hydrophobic moieties that enhance binding to GABA-AT’s active site.
Recent studies demonstrate that derivatives of this compound, such as 4-bromo-2-aminobutanoic acid, exhibit inhibitory activity against murine GABA transporters (mGAT4) with pIC₅₀ values up to 5.36 [3]. Modifications to the α-amino group further improve selectivity, as seen in compound 56a, which shows preferential inhibition of mGAT4 over other subtypes [3].
Table 1: Inhibitory Activity of Selected GABA Analogues
Compound | Target | pIC₅₀ | Selectivity |
---|---|---|---|
56a | mGAT4 | 5.04 | Moderate |
50a | mGAT2 | 5.43 | Low |
39c | mGAT4 | 5.36 | High |
The γ-bromine atom in (S)-(+)-2-amino-4-bromobutyric acid hydrobromide facilitates the synthesis of conformationally restricted GABA analogues. By replacing the bromide with cyclic or aromatic groups via nucleophilic substitution, researchers generate rigid structures that mimic GABA’s bioactive conformation . For instance, coupling the brominated precursor with phenylboronic acids yields bicyclic derivatives that exhibit enhanced affinity for GABA_B receptors [4].
This compound serves as a precursor for selenoamino acids, where bromine is displaced by selenol groups. In selenohomolanthionine synthesis, the γ-bromine is replaced with selenocysteine residues under reducing conditions, enabling incorporation into selenium-rich proteins [6]. Such derivatives are critical for studying redox-regulated enzymes and antioxidant therapies.
Table 2: Reaction Conditions for Selenoamino Acid Synthesis
Substrate | Reagent | Temperature | Yield (%) |
---|---|---|---|
(S)-2-amino-4-bromobutanoic acid | NaHSe, DMF | 60°C | 78 |
(S)-2-amino-4-bromobutanoic acid | PhSeSnBu₃, AIBN | 80°C | 65 |
Analogous strategies apply to tellurium-containing amino acids. Treating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide with tellurium nucleophiles (e.g., K₂Te) produces telluromethionine analogues, which are used in X-ray crystallography to resolve protein structures [7]. The bromine’s leaving-group ability ensures high regioselectivity during tellurium incorporation.
The brominated side chain in this compound enables macrocyclization reactions critical for HCV protease inhibitors. For example, coupling the amino acid with ketoamide precursors generates 15-membered macrocycles that bind NS3/4A with sub-nanomolar affinity . The bromine atom’s steric bulk also prevents undesired ring-opening side reactions.
Incorporating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide into isoindoline scaffolds yields carbamate derivatives with enhanced pharmacokinetic properties. The bromine atom is replaced with carbamate-forming reagents (e.g., ClCO₂R), resulting in compounds that inhibit proteasomal activity or modulate ion channels .
Table 3: Macrocyclic Peptidomimetics Derived from (S)-2-Amino-4-bromobutyric Acid
Application | Structure Type | Key Modification | Biological Target |
---|---|---|---|
HCV NS3/4A Inhibitor | 15-membered macrocycle | Ketoamide linkage | Viral protease |
Proteasome Inhibitor | Isoindoline carbamate | Carbamate group | 20S proteasome |
Irritant